

Application Notes: **Nickel-Molybdenum** (Ni-Mo) Catalysts for Hydrodesulfurization

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Compound of Interest

Compound Name: *Nickel-molybdenum*

Cat. No.: *B8610338*

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Introduction

Nickel-molybdenum (Ni-Mo) catalysts are a cornerstone in the refining industry for the hydrodesulfurization (HDS) of petroleum feedstocks.[1][2] The primary function of these catalysts is to remove sulfur from various organic compounds present in crude oil, a critical process for producing cleaner fuels and meeting stringent environmental regulations.[1][2] The catalytic activity of Ni-Mo systems stems from the synergistic interaction between molybdenum disulfide (MoS_2) and nickel sulfide (NiS_x) species, which form a highly active "Ni-Mo-S" phase.[1][3][4] This active phase facilitates the cleavage of carbon-sulfur bonds, converting organic sulfur compounds into hydrogen sulfide (H_2S), which can be easily separated.[5]

Mechanism of Action

The HDS process over Ni-Mo catalysts is understood to proceed through two primary pathways:

- **Direct Desulfurization (DDS):** This pathway involves the direct cleavage of the C-S bond in the sulfur-containing molecule without prior hydrogenation of the aromatic ring.[4][6]
- **Hydrogenation (HYD):** In this route, one of the aromatic rings of the sulfur compound is first hydrogenated, followed by the cleavage of the C-S bond.[4][6]

The selectivity towards either the DDS or HYD pathway is influenced by the catalyst composition, support interactions, and reaction conditions.[7][8] The Ni promoter enhances the

hydrogenation function of the MoS₂ catalyst.[5]

Key Catalyst Characteristics and Performance Factors

The efficiency of a Ni-Mo HDS catalyst is determined by several key physicochemical properties:

- **High Surface Area and Pore Volume:** A well-developed porous structure is crucial for maximizing the dispersion of the active metal phases and ensuring reactant accessibility.[9]
- **Optimal Ni/Mo Ratio:** The atomic ratio of nickel to molybdenum significantly impacts the formation of the Ni-Mo-S active phase and, consequently, the catalytic activity.[10]
- **Support Interaction:** The interaction between the active metals and the support material (commonly alumina, Al₂O₃) plays a vital role in the dispersion and stability of the catalytic sites.[3][11]
- **Sulfidation Degree:** The extent to which the oxide precursors are converted to the active sulfide phase is critical for catalytic performance.[3][12]

Data Presentation

The following tables summarize quantitative data from various studies on Ni-Mo catalysts for HDS, providing a comparative overview of their properties and performance.

Table 1: Physicochemical Properties of Various Ni-Mo Catalysts

Catalyst Designation	Ni Loading (wt%)	Mo Loading (wt%)	Support	Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Reference
NiMo/OCPf	2.5	13	Other Carbon Particles	-	-	[13]
Bulk Ni-Mo-W	-	-	None	>140	0.23	[9]
NiMoAl-15	-	-	Al ₂ O ₃ with PEG	-	-	[14]
NiMo/Zk-3	-	-	Zeolite	393	0.34	[15]

Table 2: HDS Reaction Conditions and Performance of Ni-Mo Catalysts

Catalyst	Model Compound	Temperature (°C)	Pressure (MPa)	WHSV (h ⁻¹)	H ₂ /Feed Ratio	Sulfur Conversion (%)	Reference
H-NiMo-150-400	Dibenzothiophene (DBT)	320	4	24.67	500	94.7	[1][16]
NiMo/OC Pf	-	370	-	-	-	78 (HDS), 25 (HDN)	[13]
NiMoW/Al-Ce15	DBT	320	5.5	-	-	~98	[7]
Commercial NiMo	Light Gas Oil	250-300	2	1	-	22.14 - 67.48	[6]
Homemade NiMo	Light Gas Oil	250-300	2	1	-	29.20 - 73.41	[6]

Experimental Protocols

Protocol 1: Synthesis of a Bulk Ni-Mo-W Hydrodesulfurization Catalyst

This protocol describes the synthesis of a bulk Ni-Mo-W catalyst with a high surface area using a thermoreversible polymer hydrogel (methylcellulose) as a templating agent.[9]

Materials:

- Ammonium molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24}\cdot 4\text{H}_2\text{O}$)
- Ammonium metatungstate ($(\text{NH}_4)_6\text{H}_2\text{W}_{12}\text{O}_{40}\cdot x\text{H}_2\text{O}$)
- Nickel nitrate ($\text{Ni}(\text{NO}_3)_2\cdot 6\text{H}_2\text{O}$)
- Methylcellulose (MC)
- Ammonium hydroxide (NH_4OH , 25 wt%)
- Deionized water

Procedure:

- Solution A Preparation: Dissolve 0.02 mol of ammonium molybdate, 0.02 mol of ammonium metatungstate, and 5 g of methylcellulose in 50 mL of deionized water to form a transparent solution.
- Adjust the pH of solution A to 9.8 by adding ammonium hydroxide.
- Warm solution A to 90°C.
- Solution B Preparation: Dissolve 0.04 mol of nickel nitrate in 15 mL of deionized water and maintain the solution at 90°C.
- Co-precipitation: Add solution B to solution A under stirring. A precipitate will form.
- Aging: Age the resulting suspension at 90°C for 2 hours.

- Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water.
- Drying: Dry the catalyst precursor in an oven at 120°C overnight.
- Calcination: Calcine the dried powder in a furnace at a specified temperature (e.g., 400°C) in a controlled atmosphere (e.g., nitrogen or hydrogen) to obtain the final catalyst.

Protocol 2: Hydrothermal Synthesis of a Sulfided Ni-Mo Catalyst

This protocol details the preparation of a sulfided Ni-Mo catalyst via a hydrothermal treatment followed by calcination.^[1]

Materials:

- Commercial bulk molybdenum disulfide (b-MoS₂)
- Basic nickel carbonate (NiCO₃·2Ni(OH)₂·4H₂O)
- Deionized water

Procedure:

- Mixture Preparation: In a 100 mL Teflon-lined stainless steel autoclave, add 5 g of commercial MoS₂ powder, 1.96 g of basic nickel carbonate powder (to achieve a Ni/Mo atomic ratio of 0.5), and 70 mL of deionized water.
- Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 150°C) for 10 hours with stirring.
- Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool to room temperature. Collect the solid product by filtration.
- Washing: Wash the collected solid with deionized water to remove any soluble impurities.
- Drying: Dry the product in an oven at a suitable temperature (e.g., 80°C) overnight.

- Calcination: Calcine the dried powder under a non-oxidizing atmosphere (e.g., H₂ or N₂) at a specific temperature (e.g., 400°C) for a set duration to obtain the final sulfided Ni-Mo catalyst.[1][16]

Protocol 3: Evaluation of Catalytic Activity in Dibenzothiophene (DBT) HDS

This protocol outlines the procedure for assessing the catalytic performance of a prepared Ni-Mo catalyst using the hydrodesulfurization of dibenzothiophene as a model reaction.[1][16]

Materials and Equipment:

- Prepared Ni-Mo catalyst
- Dibenzothiophene (DBT)
- n-Decane (solvent)
- Quartz sand (40-60 mesh)
- Fixed-bed microreactor (e.g., 10.0 mm diameter, 500 mm length)
- High-pressure liquid pump
- Gas flow controllers (for H₂)
- Temperature controller
- Gas chromatograph (GC) with a suitable detector (e.g., FID or FPD) for product analysis

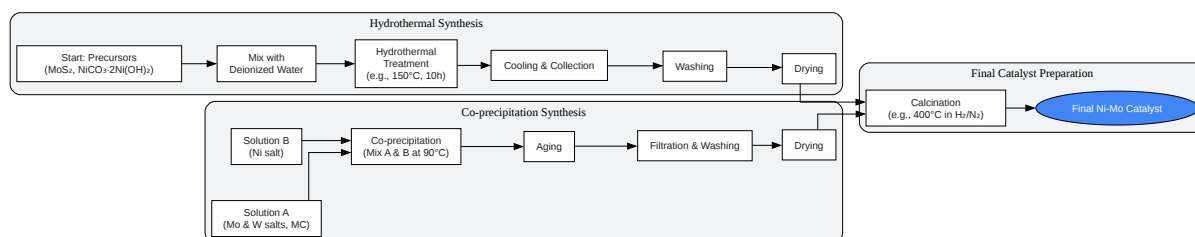
Procedure:

- Catalyst Loading: Grind the catalyst to 40-60 mesh. Dilute 0.45 g of the catalyst with 1 g of quartz sand and load the mixture into the constant temperature zone of the microreactor. Fill the remaining volume of the reactor with quartz sand.
- Catalyst Activation (if necessary): Before the reaction, the catalyst may need to be activated in-situ. This typically involves heating the catalyst under a flow of a sulfiding agent (e.g., a

mixture of H₂S and H₂) at a specific temperature and pressure.

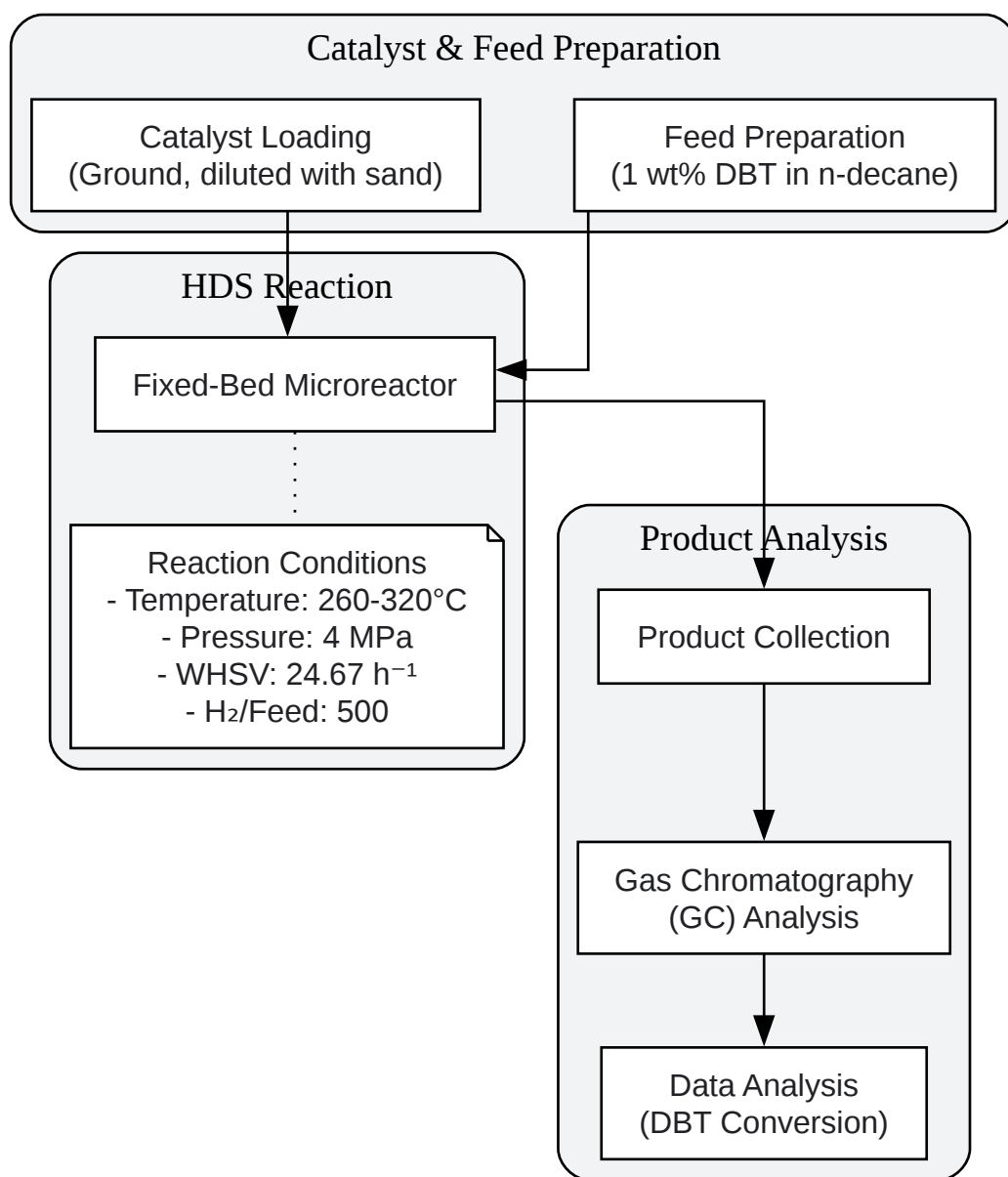
- Feed Preparation: Prepare a 1 wt% solution of dibenzothiophene in n-decane.
- Reaction:
 - Pressurize the reactor with H₂ to the desired pressure (e.g., 4 MPa).
 - Heat the reactor to the reaction temperature (e.g., 260, 280, 300, or 320°C).[\[1\]](#)[\[16\]](#)
 - Introduce the liquid feed into the reactor at a specific weight hourly space velocity (WHSV), for example, 24.67 h⁻¹.[\[1\]](#)[\[16\]](#)
 - Maintain a constant H₂/feed volume ratio (e.g., 500).[\[1\]](#)[\[16\]](#)
- Product Analysis: Collect the liquid products at regular intervals and analyze them using a gas chromatograph to determine the conversion of DBT and the distribution of products (e.g., biphenyl, cyclohexylbenzene).
- Data Calculation: Calculate the DBT conversion using the following formula: DBT Conversion (%) = [(Initial concentration of DBT - Final concentration of DBT) / Initial concentration of DBT] x 100

Mandatory Visualizations



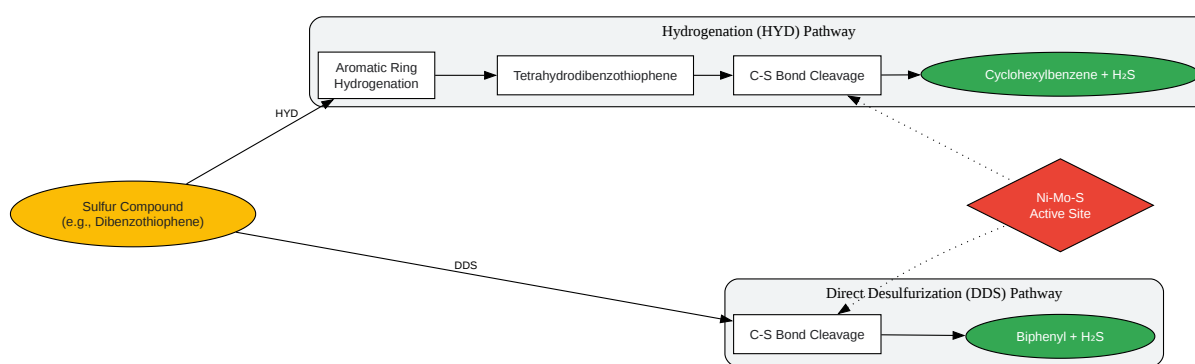
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Caption: Experimental workflow for Ni-Mo catalyst synthesis.



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Caption: Workflow for HDS catalytic activity evaluation.



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